3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be compared with other similar compounds such as:
- 4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
- 3-benzyl-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C26H22O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C26H22O5/c1-16-21-13-14-23(30-25(27)19-9-11-20(29-3)12-10-19)17(2)24(21)31-26(28)22(16)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
InChI Key |
RRMLPYQHYWYOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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